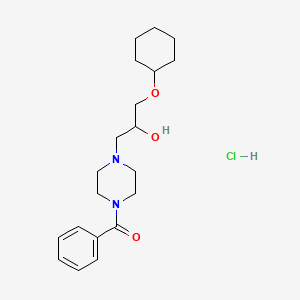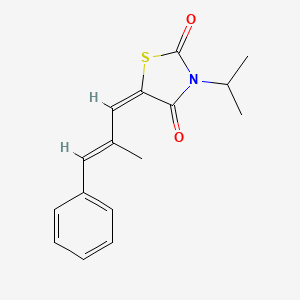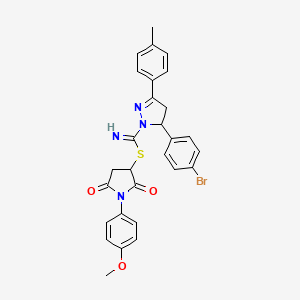
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family, which has been studied extensively for their pharmacological properties.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by inhibiting various cellular pathways involved in cancer cell proliferation and survival. Additionally, this compound has also been shown to interfere with bacterial and fungal cell wall synthesis, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can exert various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating various cellular pathways involved in programmed cell death. Additionally, this compound has also been shown to inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in cell division. In bacterial and fungal cells, this compound has been shown to disrupt cell wall synthesis, leading to their death.
実験室実験の利点と制限
One of the major advantages of using 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potential as a potent anticancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exert toxic effects on normal cells at high concentrations, limiting its potential clinical applications.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the major areas of research is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to determine the potential clinical applications of this compound in cancer and infectious disease treatment. Furthermore, the development of novel derivatives of this compound with improved pharmacological properties is also an area of future research.
合成法
The synthesis of 3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most commonly used methods involves the reaction between 4-chloroaniline and 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The resulting product is then subjected to cyclization using a suitable reagent to obtain the desired compound.
科学的研究の応用
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has also shown potential as an antimicrobial agent, with studies demonstrating its efficacy against various bacterial and fungal strains.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-12-13(6-11-18(19)25)20-23-17-5-3-2-4-16(17)21(26)24(20)15-9-7-14(22)8-10-15/h2-12,20,23,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIESNEAFIDJNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)


![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)

![2-chloro-5-[(diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B5202547.png)